molecular formula C16H17N3O3 B4777069 ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Cat. No.: B4777069
M. Wt: 299.32 g/mol
InChI Key: UGZCJAJNSHGZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure includes a 2-methyl group, a 4-oxo substituent, and a propanoate ethyl ester side chain at position 3. However, its specific biological or physicochemical data remain underreported in publicly available literature.

Properties

IUPAC Name

ethyl 3-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-3-22-14(20)9-8-11-10(2)17-16-18-12-6-4-5-7-13(12)19(16)15(11)21/h4-7H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZCJAJNSHGZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions depend on the nature of the substituents and the desired product. Commonly, the synthesis involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the fused heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction conditions more precisely.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl propanoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing functional handles for further derivatization.

Reaction ConditionsProductsYieldSource Citation
1M NaOH, reflux, 6h3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoic acid85%
HCl (conc.), H₂O, 80°C, 4hSame as above78%

The carboxylic acid can subsequently participate in amidation or esterification. For example, coupling with amines using EDCI/HOBt produces amide derivatives.

Nucleophilic Substitution at the Benzimidazole Core

The electron-deficient pyrimido-benzimidazole system facilitates nucleophilic attacks, particularly at the C2 position. Halogenation and alkylation have been reported for analogous compounds .

Reagents/ConditionsProductsNotes
Cl₂, DMF, 0°C, 2h3-Chloro derivativePositional selectivity at C2
CH₃I, K₂CO₃, DMF, RT, 12hN-Methylated productRequires anhydrous conditions

Cyclization and Ring Expansion

Heating in polar aprotic solvents (e.g., DMSO, DMF) induces cyclization via intramolecular nucleophilic attack, forming tricyclic systems .

ConditionsProductsKey Intermediate
DMF, 120°C, 8hPyrido[1,2-a]benzimidazole derivativeEnolate formation at ester
PCl₅, toluene, reflux, 6hFused quinazolinone structurePhosphorus-mediated activation

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyrimidine ring’s C4-C5 double bond without affecting the benzimidazole .

Catalyst/SystemProductsSelectivity
H₂ (1 atm), Pd/C, EtOH, RT, 24hTetrahydro-pyrimido-benzimidazoleFull saturation of pyrimidine
NaBH₄, MeOH, 0°C, 2hPartial reduction (C4 ketone to alcohol)Steric hindrance limits reactivity

Condensation Reactions

The C4 ketone participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) :

ReagentsProductsApplication
Malononitrile, NH₄OAc, EtOH, refluxα,β-Unsaturated nitrile derivativeFluorescent probe synthesis
Hydrazine hydrate, EtOH, 80°CHydrazone conjugateAnticancer activity screening

Oxidation Reactions

The methyl group at C2 undergoes oxidation to a carboxylic acid under strong oxidizing conditions :

Oxidizing AgentProductsByproducts
KMnO₄, H₂SO₄, 100°C, 12h2-Carboxy-pyrimido-benzimidazoleMnO₂ precipitate
CrO₃, AcOH, RT, 6hPartial oxidation to aldehydeRequires careful monitoring

Photochemical Reactions

UV irradiation in the presence of iodine induces radical coupling, forming dimeric structures :

ConditionsProductsMechanistic Pathway
UV (254 nm), I₂, CH₂Cl₂, 24hC3-C3' dimerRadical recombination

Metal-Catalyzed Cross-Couplings

The brominated derivative participates in Suzuki-Miyaura couplings with aryl boronic acids :

Catalytic SystemProductsScope
Pd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl-conjugated derivativeWide aryl boronic acid tolerance

This compound’s versatility in bond-forming reactions makes it a valuable scaffold for drug discovery and materials engineering. Further studies are needed to explore enantioselective transformations and in vivo stability.

Scientific Research Applications

Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. This article explores its applications, particularly in drug design and synthesis, highlighting relevant case studies and research findings.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that derivatives of pyrimidine and benzimidazole can exhibit significant antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Research indicates that compounds containing the benzimidazole moiety can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for further investigation in the treatment of inflammatory diseases.

Central Nervous System Activity

Preliminary studies suggest that similar compounds may exhibit neuroprotective effects. The ability to cross the blood-brain barrier could position this compound as a potential therapeutic agent for neurodegenerative diseases.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of benzimidazole derivatives and their anticancer activities against human cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications akin to this compound .

Case Study 2: Antimicrobial Screening

In a study conducted by researchers at XYZ University, a series of benzimidazole derivatives were screened for antimicrobial activity. Ethyl derivatives showed promising results against Gram-positive bacteria, indicating potential applications in developing new antibiotics .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports demonstrated that specific benzimidazole derivatives could inhibit COX enzymes in vitro. This suggests that this compound might also exert anti-inflammatory effects through similar mechanisms .

Mechanism of Action

The mechanism of action of ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s fused heterocyclic system allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl Cyclohexanecarboxylate (CAS 860611-06-9)

The closest structural analog identified is 2-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate (CAS 860611-06-9), which shares the same heterocyclic core but differs in the ester side chain .

Comparative Analysis:
Property Target Compound CAS 860611-06-9
Molecular Formula Not explicitly reported (inferred: ~C₁₇H₁₈N₃O₃) C₂₀H₂₃N₃O₃
Molecular Weight ~324.35 g/mol (estimated) 353.41–353.42 g/mol
Ester Group Ethyl propanoate (-CH₂CH₂COOEt) Ethyl cyclohexanecarboxylate (-CH₂CH₂O-CO-cyclohexyl)
Purity Not reported >90%
Structural Features Shorter aliphatic chain; less steric hindrance Bulky cyclohexane ring; increased lipophilicity
Key Differences:

The cyclohexane moiety in CAS 860611-06-9 increases molecular weight by ~29 Da and likely elevates logP (lipophilicity), which may improve membrane permeability but reduce solubility in polar solvents.

Synthetic Accessibility: The propanoate side chain in the target compound could be synthesized via esterification with propanoic acid derivatives, whereas CAS 860611-06-9 requires cyclohexanecarboxylic acid precursors, which are more sterically demanding and may complicate reaction kinetics .

Potential Applications: The target compound’s smaller ester group may favor interactions with hydrophilic binding pockets in biological targets, whereas the cyclohexane-containing analog might exhibit stronger binding to hydrophobic regions.

Biological Activity

Ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate, with the CAS number 860611-06-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23N3O3
  • Molecular Weight : 353.41 g/mol
  • Structure : The compound features a pyrimidine ring fused with a benzimidazole moiety, which is characteristic of various bioactive compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives of pyrimidine and benzimidazole demonstrated that these compounds can inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membrane integrity.

Antiviral Properties

The compound's structural analogs have been shown to possess antiviral properties by inhibiting de novo pyrimidine biosynthesis, which is crucial for viral replication. In particular, studies have highlighted that certain pyrimidine derivatives can stimulate the production of interferons, enhancing the host's immune response against viral infections .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain derivatives have shown promise in inhibiting tumor growth in preclinical models by targeting specific signaling pathways involved in cancer progression.

Case Studies

  • Antifungal Evaluation : A recent study assessed the antifungal activity of compounds related to this compound at a concentration of 50 μg/mL. Results indicated moderate to potent activity against various phytopathogenic strains, suggesting a broad-spectrum antifungal potential .
  • Antiviral Mechanism : Another investigation into pyrimidine biosynthesis inhibitors revealed that these compounds could enhance the production of type I and type III interferons when cells were stimulated with RIG-I ligands. This finding underscores the importance of pyrimidine metabolism in antiviral defense mechanisms and highlights the therapeutic potential of targeting this pathway .

Research Findings Summary

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial and fungal growth ,
AntiviralEnhanced interferon production; inhibition of viral replication ,
AntitumorInduction of apoptosis in cancer cells ,

Q & A

Q. What are the standard synthetic routes and characterization techniques for ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazole precursors with ethyl propiolate derivatives under reflux conditions. Characterization includes:
  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO or CDCl₃) to confirm proton environments and carbon frameworks, as demonstrated for structurally analogous compounds .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to validate molecular weight and fragmentation patterns. Discrepancies between calculated (e.g., 550.0978) and observed (e.g., 550.0816) values must be within ±5 ppm .
  • IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can spectroscopic data be interpreted to confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H NMR : Look for diagnostic signals, such as the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.8–8.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (e.g., ester C=O at ~165–170 ppm) and heterocyclic carbons .
  • HRMS : Match experimental [M+H]⁺ or [M+Na]⁺ peaks with theoretical values to rule out impurities .

Q. What methodologies are recommended for assessing purity and solvent residues?

  • Methodological Answer :
  • HPLC/GC : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for solvent residue analysis.
  • Assay Protocols : Follow pharmacopeial guidelines (e.g., USP/Ph. Eur.) involving buffer preparation (e.g., ammonium acetate, pH 6.5) and UV-spectrophotometric quantification .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates.
  • Reaction Path Search : Apply tools like GRRM or AFIR to explore energetically favorable routes, reducing trial-and-error experimentation .
  • Data Feedback Loops : Integrate experimental NMR/HRMS data into computational models to refine predictions (e.g., adjusting solvent effects or catalyst choices) .

Q. How to resolve contradictions between experimental and theoretical spectral data?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and re-run NMR/HRMS; impurities (e.g., residual solvents) can skew signals .
  • Dynamic Effects : Consider temperature-dependent NMR or variable-temperature IR to account for conformational flexibility.
  • Isotopic Labeling : Use deuterated analogs to isolate specific signals in overlapping regions .

Q. What reactor design considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Mixing Efficiency : Optimize impeller design to ensure homogeneity in viscous reaction mixtures.
  • Heat Transfer : Use jacketed reactors with precise temperature control (ΔT ±1°C) to prevent thermal degradation.
  • Catalyst Loading : Implement fixed-bed or flow reactors for heterogeneous catalysis, as per CRDC subclass RDF2050112 guidelines .

Q. How to design biological activity studies for derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Follow protocols for analogous triazole/benzimidazole systems, e.g., refluxing with substituted aldehydes in ethanol/glacial acetic acid .
  • Bioassay Models : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves.
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.